Cas no 2138051-85-9 (methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate)

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
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- Inchi: 1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3
- InChI Key: YBJIJMFHYPWKCQ-UHFFFAOYSA-N
- SMILES: O1C(C(C(F)(F)F)=O)=CN(C(OC)=O)CC1
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1180061-500mg |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95.0% | 500mg |
$824.0 | 2023-10-03 | |
Enamine | EN300-1180061-5.0g |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 5g |
$3065.0 | 2023-06-08 | |
Enamine | EN300-1180061-10.0g |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 10g |
$4545.0 | 2023-06-08 | |
Enamine | EN300-1180061-2.5g |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 2.5g |
$2071.0 | 2023-06-08 | |
Enamine | EN300-1180061-10000mg |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95.0% | 10000mg |
$4545.0 | 2023-10-03 | |
Aaron | AR01EMXL-50mg |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 50mg |
$362.00 | 2025-02-10 | |
Aaron | AR01EMXL-500mg |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 500mg |
$1158.00 | 2025-02-10 | |
A2B Chem LLC | AX61421-500mg |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 500mg |
$903.00 | 2024-04-20 | |
A2B Chem LLC | AX61421-1g |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95% | 1g |
$1148.00 | 2024-04-20 | |
Chemenu | CM472902-1g |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate |
2138051-85-9 | 95%+ | 1g |
$1137 | 2023-03-05 |
methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate Related Literature
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
Additional information on methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate
Recent Advances in the Application of Methyl 6-(Trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS: 2138051-85-9) in Chemical Biology and Pharmaceutical Research
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS: 2138051-85-9) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block for the construction of heterocyclic scaffolds, which are prevalent in many drug candidates. This compound's unique trifluoroacetyl group enhances its reactivity and stability, making it a valuable tool in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate in the synthesis of potent protease inhibitors. The researchers utilized this compound as a precursor to develop a series of oxazine-based inhibitors targeting viral proteases, showing significant antiviral activity against several RNA viruses. The study emphasized the compound's role in facilitating the introduction of the trifluoroacetyl moiety, which was critical for enhancing binding affinity to the target enzymes.
In another recent application, scientists explored the use of this compound in the development of fluorinated analogs of natural products. A 2024 paper in Organic Letters detailed a novel synthetic route that employed methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate to introduce fluorine atoms into complex molecular architectures. This approach proved particularly valuable for improving the metabolic stability and bioavailability of lead compounds in drug discovery programs.
The compound's mechanism of action and synthetic applications were further elucidated in a comprehensive review published in Chemical Reviews (2024). The review highlighted its growing importance in click chemistry applications, where its reactive groups enable efficient conjugation with various biomolecules. This property has made it particularly useful for developing targeted drug delivery systems and diagnostic probes in chemical biology research.
Recent advancements in process chemistry have also focused on optimizing the large-scale synthesis of methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate. A 2023 study in Organic Process Research & Development presented an improved catalytic method for its production, achieving higher yields while reducing environmental impact. These developments are crucial for meeting the growing demand for this intermediate in pharmaceutical manufacturing.
Looking forward, researchers are exploring new applications of this compound in the development of covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras). Preliminary results from ongoing studies suggest that its reactive groups may be particularly suited for these emerging therapeutic modalities, potentially opening new avenues in drug discovery for challenging targets.
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